Cas no 53110-08-0 ((1S,3r,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one)

(1S,3r,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one Chemical and Physical Properties
Names and Identifiers
-
- spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one
- (1S,3r,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one
-
- MDL: MFCD30535597
(1S,3r,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300366-0.1g |
(1S,3r,5R)-spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 95.0% | 0.1g |
$355.0 | 2025-03-19 | |
Enamine | EN300-300366-0.5g |
(1S,3r,5R)-spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 95.0% | 0.5g |
$803.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896317-1g |
(1S,3R,5R)-spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 95% | 1g |
¥7441.0 | 2024-04-18 | |
Aaron | AR01B62G-5g |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 93% | 5g |
$4124.00 | 2023-12-14 | |
1PlusChem | 1P01B5U4-50mg |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 93% | 50mg |
$300.00 | 2025-03-19 | |
1PlusChem | 1P01B5U4-2.5g |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 95% | 2.5g |
$2552.00 | 2024-04-30 | |
Aaron | AR01B62G-100mg |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 95% | 100mg |
$514.00 | 2025-02-09 | |
A2B Chem LLC | AV99596-100mg |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 93% | 100mg |
$409.00 | 2024-04-19 | |
A2B Chem LLC | AV99596-250mg |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 93% | 250mg |
$571.00 | 2024-04-19 | |
Aaron | AR01B62G-10g |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
53110-08-0 | 93% | 10g |
$6104.00 | 2023-12-14 |
(1S,3r,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one Related Literature
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on (1S,3r,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one
Introduction to (1S,3R,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one (CAS No. 53110-08-0)
CAS No. 53110-08-0 refers to a specialized organic compound belonging to the spirobicyclo family, characterized by its complex three-dimensional structure. This compound, formally known as (1S,3R,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one, has garnered significant attention in the field of medicinal chemistry due to its unique stereochemistry and potential biological activities. The spirobicyclo framework, consisting of fused rings with varying sizes, imparts distinct electronic and steric properties that make this molecule a promising candidate for further exploration in drug discovery and synthetic chemistry.
The stereochemistry of (1S,3R,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one is meticulously defined by the (1S,3R,5R) configuration, which plays a crucial role in determining its interactions with biological targets. The presence of an oxirane (epoxide) moiety at the 3,2'-position introduces a reactive site that can participate in various chemical transformations, including nucleophilic ring opening reactions. This feature has been exploited in the development of novel synthetic strategies and has opened up avenues for exploring its utility in medicinal applications.
In recent years, the interest in spirobicyclo compounds has surged due to their structural complexity and potential therapeutic benefits. These molecules often exhibit unique pharmacological profiles that are not observed with simpler cyclic structures. The spirobicyclo3.3.1nonane core is particularly intriguing because it combines the rigidity of fused rings with the flexibility of multiple stereocenters, allowing for fine-tuning of biological activity through structural modifications.
One of the most compelling aspects of (1S,3R,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one is its potential as a scaffold for drug development. Researchers have been exploring its derivatives to identify compounds with enhanced binding affinity and selectivity for specific biological targets. The oxirane ring serves as a versatile handle for further functionalization, enabling the creation of libraries of analogs that can be screened for pharmacological activity.
Recent studies have highlighted the role of spirobicyclo compounds in modulating enzyme activity and receptor interactions. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in inflammatory pathways and cancer progression. The precise stereochemistry of (1S,3R,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one is believed to contribute to its ability to interact selectively with biological targets, minimizing off-target effects.
The synthesis of (1S,3R,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one presents both challenges and opportunities for synthetic chemists. The spirobicyclo framework requires multi-step syntheses involving careful control of reaction conditions to achieve the desired stereochemistry. Advances in asymmetric synthesis have made it possible to construct these complex molecules with high enantioselectivity, which is crucial for pharmaceutical applications.
The oxirane ring in this compound also offers a unique opportunity for exploring different reaction pathways that can lead to novel derivatives with improved properties. For example, nucleophilic ring-opening reactions can be used to introduce various functional groups at the 2' position of the oxirane ring, expanding the chemical space available for drug discovery.
In conclusion,(1S,3R,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one (CAS No. 53110-08-0) represents a fascinating compound with significant potential in medicinal chemistry and drug development。 Its unique structural features and reactivity make it a valuable scaffold for designing new therapeutic agents。 Further research into its derivatives and synthetic methodologies will undoubtedly uncover more applications and insights into its biological significance。
53110-08-0 ((1S,3r,5R)-spirobicyclo3.3.1nonane-3,2'-oxirane-7-one) Related Products
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
